molecular formula C21H21ClN2O3S B2492654 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251680-94-0

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2492654
CAS No.: 1251680-94-0
M. Wt: 416.92
InChI Key: VMOPFJGFSNVTFH-UHFFFAOYSA-N
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Description

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Binding

One study explored the molecular interaction of a structurally related antagonist, highlighting the compound's binding to specific receptors. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, it was demonstrated how structural analogs of the compound might bind and interact with receptors, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).

Synthetic Methodologies and Chemical Reactions

Several studies have been conducted on reactions involving similar sulfone and carboxamide structures, providing insights into synthetic routes and methodologies:

  • The synthesis of acyclic N-acyliminium ions leading to pyrrolidines and piperidines related to proline and pipecolic acid derivatives was explored. This work contributes to the understanding of intramolecular reactions and could aid in the synthesis of complex organic molecules (Mooiweer et al., 1987).

  • Research into the synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones using silica gel and microwave heating sheds light on new cyclization methods that could be applied to the synthesis of compounds with similar structures (Klintworth et al., 2021).

  • A study on the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines presents a new annulation method that could potentially be applied to the synthesis of N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide (Zhu et al., 2003).

Antimicrobial and Immunobiological Activity

A study on ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, which share a similar sulfonamide group with the compound , showed these compounds possess antimicrobial and immunobiological activity. This suggests potential for N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide in antimicrobial research (Гейн et al., 2015).

Electropolymerization and Material Science

The synthesis and electropolymerization of compounds with functional groups similar to N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide indicate potential applications in material science, particularly in creating polymer films with specific properties (Lengkeek et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known as it might depend on the specific biological target it interacts with. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents and different stereoisomers .

Properties

IUPAC Name

[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOPFJGFSNVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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